molecular formula C20H18FN5O B1678706 2-[4-[2-Fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol CAS No. 879487-87-3

2-[4-[2-Fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol

Cat. No. B1678706
M. Wt: 363.4 g/mol
InChI Key: JQGOCCALXFSRHZ-UHFFFAOYSA-N
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Description

“2-[4-[2-Fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol” is a chemical compound with the CAS Number: 879487-87-3 and a molecular weight of 363.39 .


Molecular Structure Analysis

The linear formula of the compound is C20H18FN5O . For a detailed molecular structure, it’s recommended to refer to a reliable chemical database or a peer-reviewed article.


Physical And Chemical Properties Analysis

This compound is a solid substance stored in a dry environment, under -20C . It has a molecular weight of 363.39 .

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the synthesis and characterization of various pyrazole derivatives and their complexes, reflecting a broad interest in the manipulation and study of such compounds. For instance, Asegbeloyin et al. (2014) synthesized N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, highlighting their potential as potent cytotoxic agents against leukemia cells and their antimicrobial activity Asegbeloyin et al., 2014. Similarly, Pérez et al. (2013) focused on Palladium(II) and Platinum(II) complexes with N1-hydroxyethyl-3,5-pyrazole derived ligands, providing insights into their structural and molecular behavior Pérez et al., 2013.

Biological Activity

The exploration of the biological activity of pyrazole derivatives is another significant area of interest. Compounds synthesized from pyrazole structures have been evaluated for their cytotoxic and antimicrobial properties. For example, the study by Ansari and Khan (2017) on quinoline-pyrazoline-based coumarinyl thiazole derivatives showcased their antimicrobial potential, with some compounds exhibiting better activity than standard drugs Ansari & Khan, 2017.

Innovative Synthesis Methods

Innovative synthesis methods for pyrazole derivatives are continually being developed to enhance efficiency and yield. Shabalala et al. (2020) reported an efficient one-pot method for synthesizing bis-3-methyl-1-phenyl-1H-pyrazol-5-ol derivatives under ultrasound irradiation in aqueous ethanol, emphasizing a catalyst-free, green protocol that offers rapid synthesis with excellent yields Shabalala et al., 2020.

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

2-[4-[2-fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O/c1-13-3-2-4-19(24-13)20-17(11-22-25-20)14-5-6-18(21)16(9-14)15-10-23-26(12-15)7-8-27/h2-6,9-12,27H,7-8H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGOCCALXFSRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC(=C(C=C3)F)C4=CN(N=C4)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301127927
Record name 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301127927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11703284

CAS RN

879487-87-3
Record name 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879487-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-Fluoro-5-[3-(6-methyl-2-pyridinyl)-1H-pyrazol-4-yl]phenyl]-1H-pyrazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301127927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[2-Fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol
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2-[4-[2-Fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol

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